

Application Note: In Vitro Expansion of Influenza HA (518-526)-Specific T-Cells

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Compound of Interest

Compound Name: Influenza HA (518-526)

Cat. No.: B12422881

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Audience: Researchers, scientists, and drug development professionals.

Introduction The influenza virus hemagglutinin (HA) is a critical surface glycoprotein and a primary target for the host immune response. The peptide sequence HA (518-526), with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (YSTVASSL), represents an immunodominant H-2Kd-restricted epitope in certain mouse models of influenza infection.[1][2][3][4] This peptide is widely used as a model antigen to stimulate and expand specific CD8+ T-cell populations in vitro for various applications, including vaccine development, immunological monitoring, and the study of T-cell memory and function.[5][6][7] This document provides detailed protocols for the in vitro expansion of T-cells using the **Influenza HA (518-526)** peptide and methods for their subsequent characterization.

Principle of the Method The in vitro expansion of antigen-specific T-cells relies on the principle of T-cell activation through the T-cell receptor (TCR). The HA (518-526) peptide is taken up, processed, and presented by Antigen Presenting Cells (APCs), such as dendritic cells or B cells within a Peripheral Blood Mononuclear Cell (PBMC) population, on Major Histocompatibility Complex (MHC) Class I molecules.[8] T-cells bearing a TCR that specifically recognizes the peptide-MHC complex become activated.[8][9] This activation, along with co-stimulatory signals and the presence of cytokines like Interleukin-2 (IL-2), triggers a signaling cascade that leads to clonal proliferation and differentiation into effector and memory T-cells.[9][10][11]

Data Summary

Table 1: Recommended Reagent Concentrations for T-Cell Stimulation and Expansion

Reagent	Working Concentration	Purpose	Source(s)
Influenza HA (518-526) Peptide	1 - 10 µg/mL (or 1 µM)	Antigen-specific stimulation of T-cells	[6] [12] [13]
Recombinant Human IL-2	10 - 100 U/mL	Promotes T-cell proliferation and survival	[10] [11] [14]
Anti-CD3 Antibody (Optional Control)	0.1 - 10 µg/mL	Polyclonal T-cell activation	[15]
Anti-CD28 Antibody (Optional)	2 µg/mL	Co-stimulation for T-cell activation	[15]

| Brefeldin A (for ICS) | 5 µg/mL | Blocks cytokine secretion for intracellular staining |[\[3\]](#) |

Table 2: Typical Experimental Parameters for T-Cell Culture

Parameter	Value	Notes	Source(s)
Initial Seeding Density (PBMCs)	1 - 2 x 10 ⁶ cells/mL	Optimal for initial stimulation	[14] [15]
Incubation Time (Stimulation)	2 - 4 days	Initial activation phase before cytokine addition	[10] [15]
Incubation Time (Expansion)	7 - 14 days	Total culture time for significant expansion	[14]
Incubation Conditions	37°C, 5% CO ₂	Standard mammalian cell culture conditions	[7] [15]

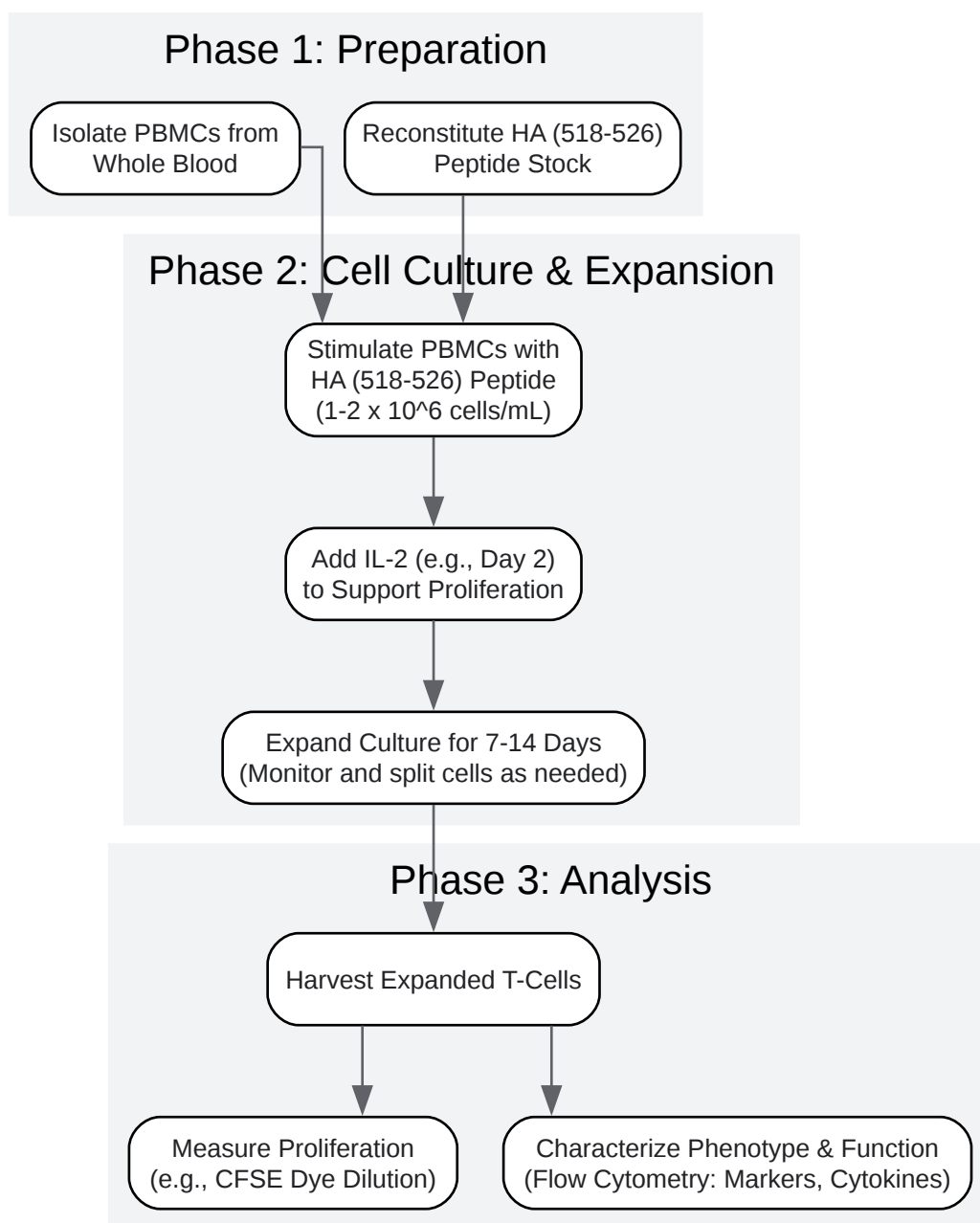
| Media Volume Increase (Day 3) | 4 to 8-fold | Dilutes cells to maintain optimal density for proliferation |[\[14\]](#) |

Experimental Protocols & Workflows

Visualizing the Experimental Workflow

The overall process for expanding and characterizing HA (518-526)-specific T-cells involves several key stages, from initial cell isolation to final analysis.

Experimental Workflow for T-Cell Expansion



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Caption: A flowchart of the major steps for in vitro T-cell expansion.

Protocol 1: Preparation of Cells and Reagents

- Reconstituting HA (518-526) Peptide:
 - Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
 - Reconstitute the peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).[\[12\]](#)
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
 - For experiments, further dilute the stock solution in sterile cell culture medium to the final working concentration (e.g., 1-10 µg/mL). Ensure the final DMSO concentration in the cell culture is below 1% (v/v) to prevent toxicity.[\[12\]](#)
- Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
 - Dilute whole peripheral blood 1:1 with sterile Phosphate-Buffered Saline (PBS).
 - Carefully layer the diluted blood over a density gradient medium (e.g., Lymphoprep™).[\[12\]](#)
 - Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
 - Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
 - Wash the collected PBMCs twice with PBS or cell culture medium.
 - Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend cells in complete cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium or RPMI-1640 supplemented with 10% Fetal Bovine Serum) at the desired density.[\[12\]](#)[\[15\]](#)

Protocol 2: T-Cell Stimulation and Expansion

- Plate $1-2 \times 10^6$ PBMCs in 1 mL of complete culture medium into the wells of a 24-well tissue culture plate.[\[12\]](#)[\[15\]](#)

- Add the diluted HA (518-526) peptide solution to each well to achieve the final desired concentration (e.g., 1 µg/mL).[\[12\]](#)
- Include appropriate controls:
 - Unstimulated Control: PBMCs with medium only.
 - Positive Control: PBMCs stimulated with a polyclonal activator like anti-CD3 antibody or a control peptide pool (e.g., CEF peptide pool).[\[12\]](#)
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
- After 2 days, add recombinant IL-2 to a final concentration of 10-100 U/mL to support T-cell proliferation.[\[10\]](#)[\[11\]](#)
- Monitor the cultures every 2-3 days. When the medium turns yellow (indicating high metabolic activity and cell density), expand the culture by splitting the cells into new wells or larger flasks with fresh medium containing IL-2.[\[14\]](#)
- Continue the expansion for a total of 7-14 days.

Protocol 3: Assessment of T-Cell Expansion and Function

A. Measuring T-Cell Proliferation by CFSE Dye Dilution

This method uses a fluorescent dye that is diluted with each cell division, allowing for quantification of proliferation by flow cytometry.[\[16\]](#)[\[17\]](#)

- Labeling: Before stimulation (Protocol 2, Step 1), resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
- Wash the cells 2-3 times with medium to remove excess dye.

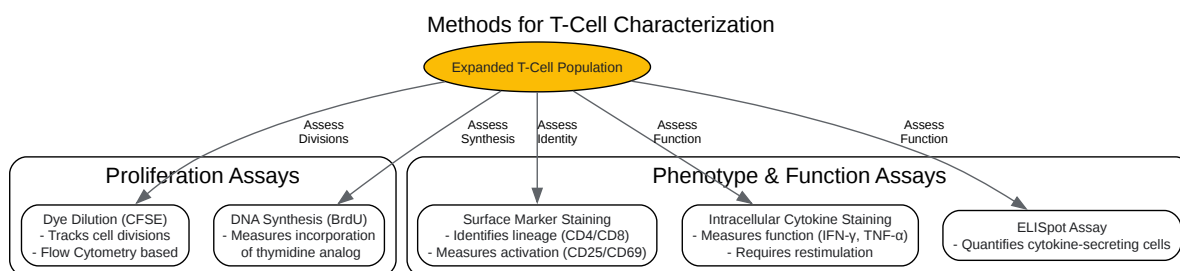
- Proceed with the T-cell stimulation protocol as described above.
- Analysis: After the expansion period, harvest the cells and analyze them on a flow cytometer. Proliferating cells will exhibit successive peaks of halved fluorescence intensity.

B. Characterizing Expanded T-Cells by Flow Cytometry

Flow cytometry can be used to determine the phenotype of the expanded cells (e.g., CD8+, CD4+) and their functional status through activation markers and intracellular cytokine staining. [\[18\]](#)[\[19\]](#)[\[20\]](#)

- Surface Staining:
 - Harvest $\sim 1 \times 10^6$ expanded T-cells per sample.
 - Wash with FACS buffer (PBS + 2% FBS).
 - Stain with a panel of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, CD69, CD25) for 30 minutes on ice.
 - Wash twice with FACS buffer and prepare for analysis.
- Intracellular Cytokine Staining (ICS):
 - Restimulate the expanded T-cells with the HA (518-526) peptide (1 $\mu\text{g/mL}$) for 5-6 hours. [\[12\]](#)
 - For the final 4-5 hours of incubation, add a protein transport inhibitor like Brefeldin A to trap cytokines intracellularly.[\[12\]](#)
 - Perform surface staining as described above.
 - Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
 - Stain with antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α).[\[12\]](#)
 - Wash and analyze by flow cytometry.

Visualizing Assessment Methods

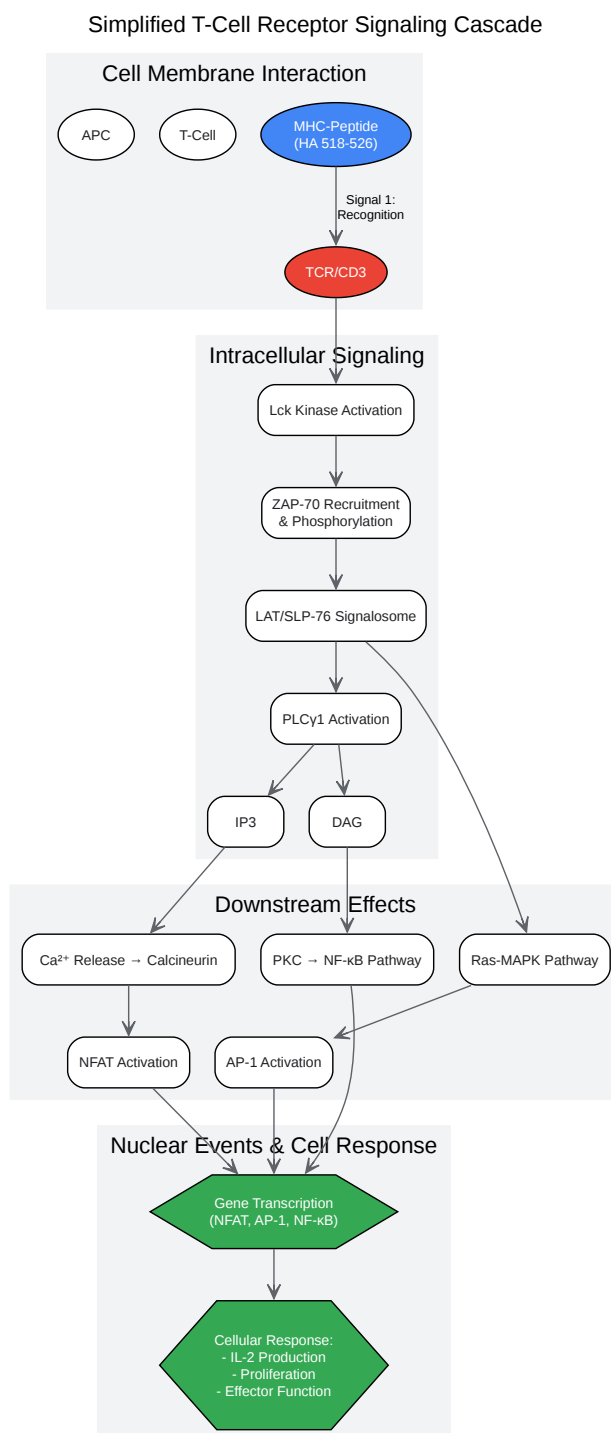


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Caption: Key methods for analyzing expanded T-cell populations.

T-Cell Activation Signaling Pathway

Upon recognition of the HA (518-526)-MHC complex by the TCR, a complex intracellular signaling cascade is initiated. This cascade is crucial for orchestrating the T-cell's response, leading to proliferation and effector function.[8][21][22]



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Caption: Core signaling events following TCR engagement with peptide-MHC.

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